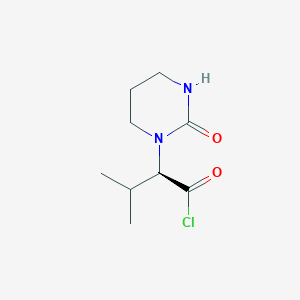
(2R)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- is a chiral compound with significant importance in various fields of chemistry and industry. The compound’s structure includes a tetrahydro ring, an isopropyl group, and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of the precursor compound in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a solvent such as ethanol or methanol and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- can be achieved through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust chiral catalysts to ensure high yield and enantiomeric purity. The reaction is typically carried out in continuous flow reactors to optimize efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-Tetrahydro-a-(1-methylethyl)-2-oxo-: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanone: A structurally similar compound with a cyclohexane ring and a ketone group.
Isopropylcyclohexane: A compound with a similar isopropyl group but lacking the ketone functionality.
Uniqueness
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- is unique due to its chiral nature and the presence of both a tetrahydro ring and a ketone group. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15ClN2O2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m1/s1 |
Clave InChI |
CVUOJBKULXTCRU-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)Cl)N1CCCNC1=O |
SMILES canónico |
CC(C)C(C(=O)Cl)N1CCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















